molecular formula C19H13Cl2N3 B2873556 1-(4-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 338411-33-9

1-(4-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No. B2873556
CAS RN: 338411-33-9
M. Wt: 354.23
InChI Key: NJWQKDTYUIGFEY-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CBP) is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific fields. CBP has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-fungal, and anti-cancer properties. CBP has also been used as a tool for studying the mechanisms of action of drugs and other compounds.

Scientific Research Applications

Importance in Synthesis Techniques

Benzimidazole derivatives like "1-(4-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole" play a crucial role in the development of novel synthesis methods. For instance, the direct copper-catalyzed amination for synthesizing pyrido[1,2-a]benzimidazoles demonstrates the importance of acid additives in achieving high yields and solubility, highlighting the significance of these compounds in medicinal chemistry and material science due to their potential in DNA intercalation and fluorescence properties (Masters et al., 2011).

Inhibitory and Biological Activities

Studies on benzimidazole derivatives have also explored their inhibitory and biological activities. For example, research on benzimidazole sulfoxide class antisecretory H+/K+-ATPase inhibitors has shown that the manipulation of pyridine basicity can achieve a balance between potency and stability under physiological conditions, making these compounds valuable in drug development for gastric acid-related diseases (Ife et al., 1989).

Role in Developing Antagonists

Benzimidazole derivatives have been synthesized and evaluated as selective antagonists in various therapeutic areas. A notable example is the development of selective neuropeptide Y Y1 receptor antagonists for potential anti-obesity drugs, showcasing the utility of these compounds in addressing complex biological targets (Zarrinmayeh et al., 1998).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3/c20-14-9-7-13(8-10-14)12-24-17-6-2-1-5-16(17)23-19(24)15-4-3-11-22-18(15)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWQKDTYUIGFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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